![molecular formula C23H23NO2 B4060615 N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B4060615.png)
N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide
Overview
Description
N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide, commonly known as Methoxyphenidine (MXP), is a novel psychoactive substance that belongs to the arylcyclohexylamine class. MXP has gained popularity in recent years due to its potential use as a research chemical in scientific studies. MXP has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide acts as an NMDA receptor antagonist, which means that it blocks the action of the NMDA receptor. The NMDA receptor is involved in the regulation of mood, cognition, and pain perception. By blocking the NMDA receptor, N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide can modulate these functions and potentially provide therapeutic benefits.
Biochemical and physiological effects:
N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide has been found to have a variety of biochemical and physiological effects. In animal studies, N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide has been found to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide has also been found to increase heart rate and blood pressure, which may limit its use in clinical applications.
Advantages and Limitations for Lab Experiments
One advantage of N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide as a research chemical is its unique mechanism of action and potential therapeutic benefits. N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide may provide a new avenue for the treatment of depression, anxiety, and other psychiatric disorders. However, N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide also has limitations, including its potential for abuse and its effects on heart rate and blood pressure.
Future Directions
There are many potential future directions for research on N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide. One direction is to investigate its potential as a treatment for depression, anxiety, and other psychiatric disorders. Another direction is to study its effects on the NMDA receptor and other neurotransmitter systems. Additionally, further research is needed to determine the safety and efficacy of N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide in clinical applications.
Scientific Research Applications
N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide has been used in scientific studies to investigate its potential as a treatment for depression, anxiety, and other psychiatric disorders. N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide has been found to have a unique mechanism of action that involves the inhibition of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of mood and cognition. N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide has also been found to have anxiolytic and antidepressant effects in animal studies.
properties
IUPAC Name |
N-[(4-methoxyphenyl)-phenylmethyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-26-21-15-13-20(14-16-21)23(19-10-6-3-7-11-19)24-22(25)17-12-18-8-4-2-5-9-18/h2-11,13-16,23H,12,17H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDPAUGQBBETNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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